![molecular formula C18H14N2O B14284642 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- CAS No. 139655-06-4](/img/structure/B14284642.png)
9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- is a complex organic compound belonging to the class of β-carbolines This compound is characterized by its unique structure, which includes a pyridoindole core substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO). Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs for neurological disorders. Its interaction with neurotransmitter systems suggests potential therapeutic applications for conditions such as depression and anxiety.
Industry: In the industrial sector, 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, contributing to its potential antidepressant effects.
Comparison with Similar Compounds
Norharman: Another β-carboline with similar structural features but lacking the methoxyphenyl group.
Harmine: A methoxy-substituted β-carboline known for its psychoactive properties.
Harman: A methyl-substituted β-carboline with distinct biological activities.
Uniqueness: 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
139655-06-4 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H14N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-11,20H,1H3 |
InChI Key |
WDIUWGRQGCKYNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


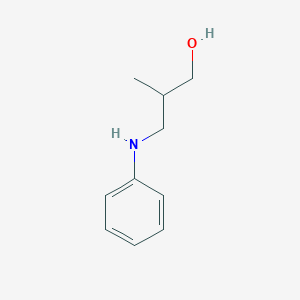
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
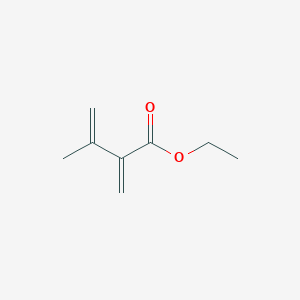
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
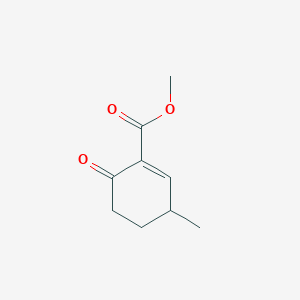
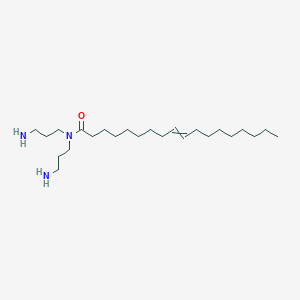
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

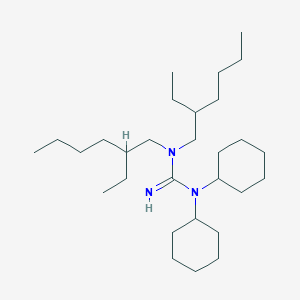
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
